molecular formula C19H20ClN5O2 B2718325 9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-21-9

9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2718325
CAS RN: 876900-21-9
M. Wt: 385.85
InChI Key: JAMYDGODBKXZCJ-UHFFFAOYSA-N
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Description

Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction between various precursors . For example, the synthetic route to obtain certain pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, which yielded a compound that underwent further reactions .


Molecular Structure Analysis

Pyrimidine ring and its fused derivatives are of great interest due to their biological potential . The structure of these compounds can vary depending on the location of the nitrogen atom in the ring .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, 2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely and are influenced by the specific structure and substituents of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

Research into purinediones, such as the mentioned compound, often explores their synthesis and structural characteristics. For example, studies have detailed the synthesis of new [c,d]-fused purinediones, which are obtained through multi-step chemical processes. These compounds, including derivatives of 9-methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones, are of interest due to their unique structural properties and potential biological activities (Ondrej imo et al., 1995). Such research underscores the complexity of synthesizing these molecules and the interest in their diverse chemical behaviors.

Chemical Properties and Reactions

The chemical behavior of purine-6,8-diones, which are structurally related to the mentioned compound, has been explored in depth. Studies have classified these compounds based on their ionization and methylation reactions, revealing insights into their reactivity and interaction with various chemical agents (M. Rahat et al., 1974). This research is crucial for understanding how modifications to the purine core can affect the overall properties of the molecule, potentially leading to applications in drug design and other areas of chemical research.

Potential Applications in Scientific Research

While the direct applications of 9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione were not found in the literature, the study of similar compounds suggests potential areas of interest. Compounds within this chemical family have been explored for their anti-inflammatory activities, as well as their potential roles in the design of inhibitors for enzymes like purine nucleoside phosphorylase (J. Kaminski et al., 1989). Additionally, their unique structural and electronic properties may offer avenues for research in materials science, particularly in the development of novel organic compounds with specific optical or electronic behaviors.

Mechanism of Action

These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary depending on the specific compound. Some general hazards listed for 2-Chloropyrimidine include acute toxicity when ingested and eye irritation .

Future Directions

Pyrimidine derivatives continue to be a focus of research due to their diverse biological potential and their use in the treatment of various diseases . Future research will likely continue to explore the synthesis, biological activity, and potential therapeutic applications of these compounds .

properties

IUPAC Name

9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-4-9-25-17(26)15-16(22(3)19(25)27)21-18-23(10-6-11-24(15)18)14-8-5-7-13(20)12(14)2/h4-5,7-8H,1,6,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMYDGODBKXZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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